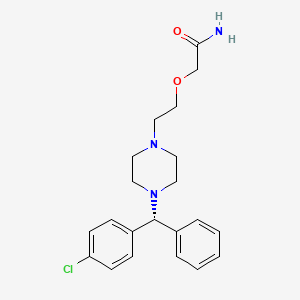

Levocetirizine amide

Description

BenchChem offers high-quality Levocetirizine amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levocetirizine amide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDQBJDVOYDLA-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909779-33-5 | |

| Record name | Levocetirizine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909779335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AH2JG4B9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levocetirizine amide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine amide, chemically known as 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, is a key intermediate and a known impurity in the synthesis of Levocetirizine, a potent second-generation antihistamine.[][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of Levocetirizine amide. It also details the established analytical methodologies for its characterization and discusses the mechanism of action of its parent compound, Levocetirizine, to provide context for its biological relevance. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of Levocetirizine and related compounds.

Chemical Structure and Identification

Levocetirizine amide is the (R)-enantiomer of cetirizine (B192768) amide. Its chemical structure consists of a central piperazine (B1678402) ring linked to a diphenylmethyl group on one nitrogen and an ethoxyacetamide group on the other.

IUPAC Name: 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide[3]

Chemical Formula: C₂₁H₂₆ClN₃O₂[3]

Molecular Weight: 387.90 g/mol []

CAS Number: 909779-33-5[3]

SMILES: C1CN(CCN1CCOCC(=O)N)--INVALID-LINK--C3=CC=C(C=C3)Cl[]

InChI Key: LVJDQBJDVOYDLA-OAQYLSRUSA-N[]

Physicochemical Properties

The physicochemical properties of Levocetirizine amide are crucial for its handling, formulation, and analytical characterization. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Appearance | White to Off-white Solid | [] |

| Melting Point | 89-91°C | [] |

| Boiling Point (Predicted) | 539.3 ± 50.0 °C | [] |

| Density (Predicted) | 1.210 ± 0.06 g/cm³ | [] |

| pKa (Predicted) | 15.56 ± 0.40 | [2] |

| Solubility | Slightly soluble in Chloroform and DMSO | [] |

| Storage Temperature | 2-8°C | [] |

Synthesis and Experimental Protocols

Levocetirizine amide is primarily synthesized as an intermediate or impurity in the production of Levocetirizine. The general synthetic approach involves the condensation of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable ethoxyacetamide derivative.

Synthesis of Levocetirizine Amide

This protocol is adapted from the synthesis of the dextrorotatory isomer.

Reaction Scheme:

(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine + 2-(2-chloroethoxy)acetamide (B1366819) → 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide

Materials:

-

(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine

-

2-(2-chloroethoxy)acetamide

-

Sodium carbonate (Na₂CO₃)

-

Potassium iodide (KI)

-

Concentrated Hydrochloric Acid (HCl)

-

Norit (activated carbon)

-

Dicalite (diatomaceous earth)

Procedure:

-

To a mixture of p-xylene and toluene, add (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, 2-(2-chloroethoxy)acetamide, sodium carbonate, and potassium iodide.

-

Heat the mixture at reflux temperature for approximately 17 hours.

-

Add a small amount of Norit and filter the hot mixture through Dicalite.

-

Wash the filter residue with a small amount of toluene and combine the filtrate and washing solution.

-

Evaporate the solvents under reduced pressure.

-

Dissolve the residue in toluene and wash successively with water and a saturated aqueous solution of sodium chloride.

-

Separate the organic phase and evaporate the solvent to obtain the crude Levocetirizine amide base.

Purification (as Dihydrochloride Salt):

-

Dissolve the crude residue in acetone and cool the solution in an ice bath.

-

Add concentrated hydrochloric acid dropwise.

-

Add additional acetone and continue stirring in the ice bath for 1 hour.

-

Filter the precipitate and dry it under vacuum at 50°C to yield Levocetirizine amide dihydrochloride.

Experimental Workflow for Synthesis

Caption: Synthesis and purification workflow for Levocetirizine Amide.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of Levocetiririzine amide, particularly in the context of purity testing for Levocetirizine.

HPLC Method for Impurity Profiling

This is a representative HPLC method based on USP guidelines for Levocetirizine Dihydrochloride.

Chromatographic Conditions:

-

Column: C18, 4.6-mm × 25-cm; 5-µm packing

-

Mobile Phase: A mixture of buffer and acetonitrile (B52724) (e.g., 580:420) with pH adjusted to 6.0. The buffer can be prepared with potassium dihydrogen orthophosphate.[2]

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 230 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Sample Preparation:

-

Standard Solution: Prepare a solution of Levocetirizine Amide reference standard in the mobile phase at a known concentration (e.g., 0.2 µg/mL).

-

Sample Solution: Dissolve the test sample (e.g., Levocetirizine Dihydrochloride) in the mobile phase to a suitable concentration (e.g., 200 µg/mL).

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard solution and record the chromatogram and retention time.

-

Inject the sample solution and record the chromatogram.

-

Identify the Levocetirizine amide peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Levocetirizine amide in the sample by comparing the peak area with that of the standard.

Analytical Workflow Diagram

Caption: Workflow for the HPLC analysis of Levocetirizine Amide.

Mechanism of Action (of Levocetirizine)

Currently, there is no specific information available on the biological activity of Levocetirizine amide itself. It is primarily considered an impurity or intermediate. However, to understand its potential biological context, the mechanism of action of the parent compound, Levocetirizine, is described below.

Levocetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptors.[4] Histamine, a key mediator in allergic reactions, exerts its effects by binding to these receptors on various cells.

Signaling Pathway:

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

-

Histamine Binding: Histamine binds to the H1 receptor.

-

G-protein Activation: This binding activates the associated Gq protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The activation of these downstream signaling molecules leads to various cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Levocetirizine acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation, thereby preventing histamine-mediated signaling.

Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Conclusion

Levocetirizine amide is a well-characterized compound of significant interest in the pharmaceutical industry, particularly in the context of Levocetirizine synthesis and quality control. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and analytical methodologies. While its own biological activity is not extensively studied, understanding its properties is critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient, Levocetirizine. The detailed protocols and diagrams presented herein are intended to aid researchers and drug development professionals in their work with this important molecule.

References

- 2. Levocetirizine amide impurity HCl | 909779-33-5 [chemicalbook.com]

- 3. Levocetirizine amide | C21H26ClN3O2 | CID 11538302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Levocetirizine Amide as a Research Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, the active (R)-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine. The synthesis and characterization of its related compounds are crucial for impurity profiling, reference standard qualification, and further drug development research. This technical guide provides an in-depth overview of the synthesis of Levocetirizine amide, chemically known as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide. This compound serves as a key intermediate and a known impurity in the manufacturing of Levocetirizine. This document outlines a detailed experimental protocol for its synthesis, presents key analytical data, and illustrates the synthetic workflow.

Introduction

Levocetirizine amide is a significant compound in the landscape of Levocetirizine research and manufacturing. As a direct precursor in some synthetic routes and a potential impurity in others, a reliable method for its synthesis is essential for pharmaceutical quality control and research applications. The availability of pure Levocetirizine amide as a reference standard is critical for the development and validation of analytical methods to monitor the purity of Levocetirizine active pharmaceutical ingredient (API). This guide details a common and effective synthetic pathway to obtain this important research intermediate.

The primary synthetic route involves the N-alkylation of the chiral intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, with 2-chloroethoxyacetamide. This method is analogous to a step in the synthesis of Levocetirizine itself, where an acetic acid derivative is used instead of the acetamide.

Synthetic Workflow

The synthesis of Levocetirizine amide is a straightforward two-component condensation reaction. The logical workflow involves the preparation of the starting materials and the subsequent coupling reaction, followed by purification.

Caption: Synthetic workflow for Levocetirizine amide.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related cetirizine derivatives.[1]

Materials and Reagents

-

(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine

-

2-Chloroethoxyacetamide

-

Toluene

-

p-Xylene

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Potassium Iodide (KI)

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth (e.g., Dicalite)

-

Activated carbon (e.g., Norit)

-

Water

-

Saturated aqueous sodium chloride solution

Synthesis of Levocetirizine Amide (Free Base)

-

To a suitable reaction vessel, add 150 ml of toluene and 100 ml of p-xylene.

-

Add 15 g (0.0523 mole) of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine to the solvent mixture.

-

To this solution, add 8.3 g (0.0601 mole) of 2-chloroethoxyacetamide, 12.8 g (0.1203 mole) of anhydrous sodium carbonate, and 0.5 g (0.0030 mole) of potassium iodide.

-

Heat the reaction mixture to reflux temperature and maintain for 17 hours with stirring.

-

After the reaction is complete, add a small amount of activated carbon and filter the hot mixture through a pad of diatomaceous earth.

-

Wash the filter cake with a small amount of hot toluene.

-

Combine the filtrate and the washing solution and evaporate the solvents under reduced pressure to yield a crude residue.

-

Dissolve the residue in 100 ml of toluene.

-

Wash the organic phase successively with 100 ml of water and twice with 100 ml of a saturated aqueous solution of sodium chloride.

-

Separate the organic phase and evaporate the solvent under reduced pressure to obtain the crude Levocetirizine amide as a free base.

Optional: Synthesis of Levocetirizine Amide Dihydrochloride

-

Dissolve the crude residue of Levocetirizine amide free base in 100 ml of acetone.

-

Cool the solution in an ice bath.

-

Slowly add 15 ml of concentrated hydrochloric acid dropwise to the cooled solution.

-

Add an additional 200 ml of acetone and continue to stir the mixture in an ice bath for 1 hour.

-

Collect the resulting precipitate by filtration.

-

Dry the solid under vacuum at 50°C to yield Levocetirizine amide dihydrochloride.[1]

Data Presentation

The following tables summarize the key quantitative data for Levocetirizine amide.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide | [2] |

| CAS Number | 909779-33-5 | [2][3] |

| Molecular Formula | C₂₁H₂₆ClN₃O₂ | [2][3] |

| Molecular Weight | 387.90 g/mol | [3] |

| Appearance | White Powder | [4] |

| Melting Point | 84.7-87.4°C | [4] |

Table 2: Synthetic Parameters and Yield

| Parameter | Value | Reference |

| Molar Ratio | Piperazine (B1678402):Acetamide:Na₂CO₃:KI = 1:1.15:2.3:0.06 | [1] |

| Reaction Time | 17 hours | [1] |

| Reaction Temp. | Reflux | [1] |

| Yield | 19 g (from 15 g of piperazine derivative) for the dihydrochloride salt | [1] |

Table 3: Analytical Data

| Analysis Method | Result | Reference |

| HPLC Purity | Levocetirizine amide is a known impurity in Levocetirizine and is monitored by HPLC. USP methods for Levocetirizine related compounds can be adapted. A typical system uses a C18 column with UV detection at 230 nm. The purity of the synthesized intermediate should be assessed against a qualified reference standard. | [5] |

| ¹H NMR | The ¹H NMR spectrum of the parent compound, 1-(4-chlorophenyl)piperazine, shows characteristic signals for the aromatic protons and the piperazine ring protons. For Levocetirizine amide, additional signals for the ethoxyacetamide chain would be expected. | [6] |

| FT-IR | The FT-IR spectrum is expected to show characteristic peaks for the amide C=O stretch, N-H stretch of the amide, C-O-C stretch of the ether linkage, and aromatic C-H and C=C stretches, as well as the C-Cl stretch. | [6] |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Levocetirizine amide (387.90 g/mol ). | [3] |

Logical Relationships in Synthesis

The synthesis of Levocetirizine amide is critically dependent on the stereochemistry of the starting materials and the efficiency of the N-alkylation reaction.

Caption: Factors influencing the synthesis of Levocetirizine amide.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of Levocetirizine amide, a vital research intermediate and impurity in the production of Levocetirizine. The detailed experimental protocol, coupled with the presented analytical data and workflow diagrams, offers a valuable resource for researchers and professionals in the pharmaceutical industry. The successful synthesis of this compound is pivotal for ensuring the quality and safety of Levocetirizine through its use as a reference standard in analytical testing.

References

- 1. 2-[2-[4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetamide | 909779-33-5 | JLB77933 [biosynth.com]

- 2. Acetamide, 2-(2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- | C28H32ClN3O2 | CID 42603192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Levocetirizine Amide impurity | 909779-33-5 | SynZeal [synzeal.com]

- 4. Levocetirizine Amide impurity - Analytica Chemie [analyticachemie.in]

- 5. 2-[2-[4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetamide [lgcstandards.com]

- 6. scispace.com [scispace.com]

Mechanism of Levocetirizine amide formation as an impurity

Page 1. Available online on 15.08.2020 at --INVALID-LINK--. Indexed in CAS, Google Scholar, Index Copernicus, Indian Citation Index, Director of Science & Research, DRJI, SJIF, SIF. International Journal of Pharmaceutical Chemistry and Analysis. Volume 7, Issue 3, 2020, 102-106. ISSN: 2349-2423. Original Research Article. Forced degradation study of different brands of levocetirizine (B1674955) dihydrochloride (B599025) by. UV-spectroscopy. Ganesh B Patil1, Jitendra K Sonawane1, Zamir G Khan1, Dilip A Patil1,*. 1H. R. Patel Institute of Pharmaceutical Education and Research, Dept. of Pharmaceutical Chemistry, Shirpur, Maharashtra,. India. ARTICLE INFO. Article history: Received 17-06-2020. Accepted 30-07-2020. Available online 12-08-2020. Keywords: Levocetirizine dihydrochloride. Degradation studies. Different brands. UV-spectrophotometer. ABSTRACT. The goal of this study is to carry out degradation studies of Levocetirizine market-available tablet brands. Forced degradation is the process which involves degradation of the drug products which can be studied to determine the molecule's stability. Various brands of levocetirizine dihydrochloride (Okacet-L, LECOPE,. Levocet, 1-AL) were used. It is an H1 receptor antagonist and is used in

Spectroscopic Characterization of Levocetirizine Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955) amide, chemically known as 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, is a known impurity and primary metabolite of the second-generation antihistamine, Levocetirizine.[1][2] Its identification and characterization are crucial for the quality control and regulatory compliance of Levocetirizine drug products. This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Levocetirizine amide, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and expected spectral data are presented to facilitate its identification and analysis.

Introduction

Levocetirizine is the active (R)-enantiomer of cetirizine, a potent and selective H1-receptor antagonist.[3] During its synthesis and metabolism, various related substances, including Levocetirizine amide, can be formed.[2] Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of these impurities. This guide outlines the application of key spectroscopic methods for the comprehensive analysis of Levocetirizine amide.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | [1] |

| Molecular Formula | C21H26ClN3O2 | [1] |

| Molecular Weight | 387.90 g/mol | [4] |

| CAS Number | 909779-33-5 | [1] |

| Appearance | White to Off-white Solid | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of Levocetirizine and its impurities. The aromatic rings in the Levocetirizine amide structure give rise to characteristic UV absorption.

Expected Spectral Data: Based on studies of Levocetirizine dihydrochloride, Levocetirizine amide is expected to exhibit a maximum absorption (λmax) in the range of 230-240 nm.[5][6] The exact λmax may vary slightly depending on the solvent used.

| Solvent | Expected λmax (nm) |

| 0.1 M HCl | ~231 |

| Distilled Water | ~230 |

| Methanol (B129727) | ~231 |

Experimental Protocol:

-

Preparation of Standard Solution: Accurately weigh and dissolve a known amount of Levocetirizine amide reference standard in a suitable solvent (e.g., 0.1 M HCl, methanol, or water) to obtain a stock solution of known concentration.

-

Preparation of Sample Solution: Prepare a dilution of the test sample containing Levocetirizine amide in the same solvent.

-

Spectrophotometric Analysis: Record the UV spectrum of the sample solution from 200 to 400 nm using a calibrated UV-Vis spectrophotometer with the corresponding solvent as a blank.

-

Determination of λmax: Identify the wavelength of maximum absorbance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Levocetirizine amide is expected to show characteristic absorption bands for the amide, aromatic rings, and other functional groups.

Expected Spectral Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | ~1670 |

| N-H Bend (Amide II) | ~1640 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch | 1250 - 1020 |

| C-O Stretch (Ether) | 1150 - 1085 |

| C-Cl Stretch | 800 - 600 |

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a mull in Nujol.

-

IR Analysis: Record the IR spectrum using a calibrated FT-IR spectrometer over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the Levocetirizine amide molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural elucidation. For Levocetirizine amide, electrospray ionization (ESI) is a suitable technique.

Expected Spectral Data:

-

Molecular Ion: An exact mass of 387.1713548 Da is calculated for the molecular formula C21H26ClN3O2.[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 388.18.

-

Major Fragments: Based on the known fragmentation of amides and the structure of Levocetirizine, the following key fragment ions are anticipated. The most likely fragmentation pathway involves the cleavage of the amide bond.

| m/z (Expected) | Proposed Fragment Structure |

| 388.18 | [M+H]⁺ |

| 285.13 | [M+H - COCH2NH2]⁺ |

| 201.08 | [(4-chlorophenyl)(phenyl)methyl]⁺ |

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of Levocetirizine amide in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) into the ESI source of the mass spectrometer.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation of the [M+H]⁺ ion and analyze the resulting product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are essential for the definitive structural confirmation of Levocetirizine amide.

Expected ¹H NMR Spectral Data (in CDCl₃, estimated):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.40 | m | 9H | Aromatic protons |

| 5.50 - 6.50 | br s | 2H | -NH₂ |

| 4.25 | s | 1H | -CH(Ar)₂ |

| 3.95 | s | 2H | -O-CH₂-C=O |

| 3.65 | t | 2H | -N-CH₂-CH₂-O- |

| 2.50 - 2.70 | m | 10H | Piperazine and ethoxy protons |

Expected ¹³C NMR Spectral Data (in CDCl₃, estimated):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Amide) |

| 140 - 142 | Quaternary aromatic carbons |

| 127 - 133 | Aromatic CH carbons |

| ~76 | -CH(Ar)₂ |

| ~70 | -O-CH₂-C=O |

| ~67 | -O-CH₂-CH₂-N- |

| ~57 | -N-CH₂-CH₂-O- |

| ~53 | Piperazine carbons |

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of Levocetirizine amide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing and Interpretation: Process the spectra (Fourier transformation, phasing, and baseline correction) and assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of Levocetirizine amide.

Caption: General workflow for spectroscopic characterization.

Caption: Mass spectrometry analysis workflow.

Conclusion

The spectroscopic characterization of Levocetirizine amide is a critical aspect of quality control in the pharmaceutical industry. This guide has outlined the key spectroscopic techniques—UV-Vis, IR, MS, and NMR—that are employed for its comprehensive analysis. While publicly available experimental data for Levocetirizine amide is limited, this guide provides a robust framework based on the analysis of the parent compound and theoretical principles. The presented experimental protocols and expected spectral data will aid researchers and drug development professionals in the unequivocal identification and characterization of this important impurity.

References

- 1. Levocetirizine Amide impurity - Analytica Chemie [analyticachemie.in]

- 2. Levocetirizine Amide Impurity | CAS No- 909779-33-5 | Simson Pharma Limited [simsonpharma.com]

- 3. US8049011B2 - Process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]

- 4. uspnf.com [uspnf.com]

- 5. Levocetirizine Impurity 3 | SynZeal [synzeal.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine widely used in the management of allergic rhinitis and chronic idiopathic urticaria. Its efficacy and favorable safety profile are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the core physicochemical characteristics of Levocetirizine and its related compounds, including key impurities and metabolites. Detailed experimental protocols for the determination of these properties are also presented, alongside visualizations of its mechanism of action and synthetic pathway to aid in research and development.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. For Levocetirizine and its related compounds, properties such as solubility, pKa, and lipophilicity (logP/logD) are of paramount importance.

Levocetirizine is a zwitterionic molecule at physiological pH, a characteristic that significantly influences its properties.[1][2] This dual ionic nature, with a carboxylic acid group and a basic piperazine (B1678402) ring, contributes to its relatively high lipophilicity at physiological pH (LogD = 1.5).[1][2]

Data Summary

The following tables summarize the key physicochemical data for Levocetirizine and its related compounds.

Table 1: Physicochemical Properties of Levocetirizine and its Dihydrochloride Salt

| Property | Levocetirizine | Levocetirizine Dihydrochloride | Reference(s) |

| Molecular Formula | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₅ClN₂O₃ · 2HCl | [3] |

| Molecular Weight | 388.89 g/mol | 461.81 g/mol | [3] |

| Melting Point | 205-208 °C (dec.) | 215-220 °C | [3] |

| Solubility (Water) | 78 mg/mL | Freely soluble (94.6 g/100 mL) | [3] |

| pKa | 2.2 (carboxylic acid), 2.9, 8.0 (piperazine) | - | [4] |

| logP | 1.7 | - | [5] |

| logD (pH 7.4) | 1.5 | 1.32 ± 0.03 | [1][2][3] |

Table 2: Physicochemical Properties of Levocetirizine Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP | Reference(s) |

| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | 110-115 | 101 mg/L (water) | 2.8 | [5] |

| (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | C₁₇H₁₉ClN₂ | 286.80 | 91-93 | Slightly soluble in water | - | [6] |

| Cetirizine N-oxide | C₂₁H₂₅ClN₂O₄ | 404.89 | - | Slightly soluble in water, acetonitrile, DMSO (0.1-1 mg/mL) | - | [7][8] |

| Levocetirizine Ethyl Ester | C₂₃H₂₉ClN₂O₃ | 416.95 | - | - | 4.7 (calculated) | [9][10] |

| 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide | C₂₈H₃₂ClN₃O₂ | 478.0 | - | - | 5.2 (calculated) | [11] |

| 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Impurity D) | C₃₀H₂₈Cl₂N₂ | 487.47 | - | - | 7.7 (calculated) | [12] |

| Levocetirizine Impurity B | C₁₉H₂₁ClN₂O₂ | 344.84 | - | - | - | [13] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of Levocetirizine.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of Levocetirizine in a suitable solvent (e.g., methanol-water mixture for compounds with low aqueous solubility).

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

-

Prepare a 0.1 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Pipette a known volume (e.g., 25 mL) of the Levocetirizine solution into a beaker.

-

Add a sufficient volume of 0.1 M KCl to maintain a constant ionic strength.

-

If titrating the acidic group, add a known excess of 0.1 M HCl to protonate all basic sites.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL).

-

Record the pH value after each addition, ensuring the reading is stable.

-

Continue the titration past the equivalence points.

-

To determine the pKa of the basic groups, titrate a fresh sample of the Levocetirizine solution with standardized 0.1 M HCl.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain the titration curve.

-

Determine the equivalence points from the inflection points of the curve (or by plotting the first or second derivative).

-

The pKa values are determined at the half-equivalence points. For a diprotic base, the pKa values can be calculated from the pH at the first and second half-equivalence points. For the carboxylic acid group, the pKa is the pH at the half-equivalence point of its titration with a strong base.

-

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of Levocetirizine.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate (B84403) buffer pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

-

Partitioning:

-

Accurately weigh a small amount of Levocetirizine and dissolve it in the aqueous phase to a known concentration.

-

In a separatory funnel, mix a known volume of the aqueous solution of Levocetirizine with a known volume of the pre-saturated n-octanol.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached. The optimal shaking time should be determined in preliminary experiments.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and octanol (B41247) phases.

-

Determine the concentration of Levocetirizine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Ensure the analytical method is linear over the expected concentration range in both phases.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

-

logP = log₁₀ (P) = log₁₀ ([Compound]octanol / [Compound]aqueous).

-

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of Levocetirizine in water.

Methodology:

-

Sample Preparation:

-

Add an excess amount of Levocetirizine to a known volume of purified water in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined experimentally (typically 24-48 hours). A shaker or magnetic stirrer can be used for agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, avoiding any undissolved solid.

-

Filter the sample through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound. The first few drops of the filtrate should be discarded.

-

-

Analysis:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of Levocetirizine in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the solubility of Levocetirizine in mg/mL or mol/L, taking into account the dilution factor.

-

Signaling Pathway and Synthesis Workflow

Visualizing the complex biological and chemical processes related to Levocetirizine can provide valuable insights for researchers. The following diagrams, created using the DOT language, illustrate the H1 receptor signaling pathway and a common synthetic route for Levocetirizine.

H1 Receptor Signaling Pathway

Levocetirizine exerts its antihistaminic effect by acting as an inverse agonist at the histamine (B1213489) H1 receptor. The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic response. Levocetirizine blocks this cascade by stabilizing the inactive conformation of the receptor.

Caption: H1 Receptor Signaling Pathway and the inhibitory action of Levocetirizine.

Levocetirizine Synthesis Workflow

The synthesis of Levocetirizine can be achieved through various routes. A common and efficient method involves the resolution of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine followed by alkylation and hydrolysis.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. fda.gov [fda.gov]

- 4. fip.org [fip.org]

- 5. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. allmpus.com [allmpus.com]

- 9. Levocetirizine Ethyl Ester | CAS No- 1116338-10-3 [chemicea.com]

- 10. Cetirizine ethyl ester | C23H29ClN2O3 | CID 9844843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetamide, 2-(2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- | C28H32ClN3O2 | CID 42603192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alentris.org [alentris.org]

Levocetirizine Amide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Levocetirizine (B1674955) amide, a key intermediate and impurity in the synthesis of the second-generation antihistamine, Levocetirizine. This document outlines its chemical properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

Levocetirizine amide, chemically known as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide, is a crucial compound in the pharmaceutical synthesis of Levocetirizine.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 909779-33-5 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C21H26ClN3O2 | [2][3][4][5][6][7][9] |

| Molecular Weight | 387.90 g/mol | [2][3][4][6][7][9] |

| IUPAC Name | 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | [2][3] |

| Synonyms | Levocetirizine amide, LEVOCETIRIZINE AMIDE [USP-RS] | [2][3] |

| Appearance | White Powder | [8] |

| Storage Temperature | 2-8°C | [8][9] |

Synthesis of Levocetirizine via Levocetirizine Amide

Levocetirizine amide is a significant intermediate in one of the synthetic pathways for Levocetirizine. The general process involves the condensation of (-)-1-[(4-chlorophenyl)-phenyl methyl] piperazine (B1678402) with a suitable reagent to introduce the ethoxy acetamide (B32628) side chain, followed by hydrolysis to yield the final active pharmaceutical ingredient, Levocetirizine.

A common synthetic route involves the condensation of 1-[(4-chlorophenyl)-phenylmethyl]piperazine with 2-chloroethoxy acetamide.[5][6] This reaction forms Levocetirizine amide, which is then hydrolyzed to produce Cetirizine.[5][6] The levorotatory isomer, Levocetirizine, is the pharmacologically active form.[5]

Mechanism of Action of Levocetirizine

While Levocetirizine amide is primarily a synthetic intermediate, the final product, Levocetirizine, is a potent and selective antagonist of peripheral H1-receptors.[3] Histamine (B1213489), released during an allergic response, binds to H1 receptors, initiating a signaling cascade that leads to allergy symptoms.[11][12] Levocetirizine competitively blocks this binding, thereby mitigating the effects of histamine.[13]

The binding of histamine to H1 receptors activates the phospholipase C system, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12] These second messengers increase intracellular calcium levels, resulting in downstream effects such as neuronal stimulation (itching, sneezing) and vasodilation (congestion).[12] Levocetirizine, by blocking the H1 receptor, prevents these downstream events.

Experimental Protocols: Analytical Characterization

The quantification of Levocetirizine amide, often as an impurity in Levocetirizine drug substance and product, is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

RP-HPLC Method for Impurity Profiling

This protocol is a representative example for the determination of Levocetirizine and its related substances, including Levocetirizine amide.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: Waters Symmetry C8 (250 x 4.6 mm, 5µm) or equivalent.[14]

-

Mobile Phase: A gradient mixture of a buffer solution (e.g., sodium perchlorate (B79767) in water) and an organic modifier (e.g., acetonitrile).[15]

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 30°C.[14]

-

Injection Volume: 20 µL.[7]

2. Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile (B52724) (50:50 v/v) is commonly used.[15]

-

Standard Solution: A standard solution is prepared by dissolving a known quantity of Levocetirizine amide reference standard in the diluent to a final concentration of approximately 0.2 µg/mL.[7]

-

Sample Solution: A sample solution of the Levocetirizine drug substance is prepared by dissolving it in the diluent to a concentration of about 200 µg/mL.[7]

3. System Suitability:

-

Before sample analysis, the chromatographic system is evaluated for its suitability.

-

Parameters such as resolution between Levocetirizine and its impurities, tailing factor, and the relative standard deviation of replicate injections of the standard solution are assessed to ensure the validity of the analytical results.[7][14]

4. Analysis and Quantification:

-

The sample solution is injected into the HPLC system.

-

The peak corresponding to Levocetirizine amide is identified by its retention time relative to the main Levocetirizine peak.

-

The concentration of Levocetirizine amide in the sample is determined by comparing its peak area to that of the standard solution.

References

- 1. Levocetirizine Amide impurity | 909779-33-5 | SynZeal [synzeal.com]

- 2. Levocetirizine amide | C21H26ClN3O2 | CID 11538302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. US8049011B2 - Process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]

- 5. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 6. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 7. uspnf.com [uspnf.com]

- 8. Levocetirizine Amide impurity - Analytica Chemie [analyticachemie.in]

- 9. Levocetirizine Amide Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Levocetirizine Dihydrochloride | C21H27Cl3N2O3 | CID 9955977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ijrpc.com [ijrpc.com]

- 15. ijper.org [ijper.org]

The Pharmacological Profile of Levocetirizine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine (B192768), is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist widely used in the management of allergic disorders.[1][2] Its favorable pharmacological profile, characterized by high affinity for the H1 receptor, rapid onset of action, and a favorable safety profile with minimal sedative effects, has established it as a cornerstone in allergy treatment.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Levocetirizine and its derivatives, with a focus on their mechanism of action, structure-activity relationships, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this area.

Introduction

Histamine H1 receptor antagonists are the primary therapeutic agents for allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Levocetirizine distinguishes itself from its racemic parent, cetirizine, by exhibiting a higher affinity for the H1 receptor, with the antihistaminic properties of cetirizine primarily attributed to the (R)-enantiomer.[1][4] The development of Levocetirizine derivatives aims to further enhance its therapeutic properties, such as extending the duration of action or modifying its pharmacokinetic profile. This guide will explore the core pharmacological aspects of Levocetirizine and its emerging derivatives.

Mechanism of Action and Signaling Pathways

Levocetirizine exerts its therapeutic effects primarily through selective and potent antagonism of the histamine H1 receptor.[1] It acts as an inverse agonist, decreasing the constitutive activity of the receptor and thereby preventing the release of other allergy-associated chemicals and reducing blood supply to the affected area. This action provides relief from the classic symptoms of hay fever and other allergic reactions.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade as depicted below:

Pharmacological Profile: Quantitative Data

The following tables summarize the key pharmacological parameters of Levocetirizine and its derivatives.

Table 1: H1 Receptor Binding Affinity

| Compound | Ki (nM) | Receptor Source | Reference |

| Levocetirizine | 3 | Human H1 Receptor | [4][5] |

| Cetirizine (racemic) | 6 | Human H1 Receptor | [4][5] |

| Dextrocetirizine | 100 | Human H1 Receptor | [4][5] |

| Desloratadine | 0.4 | Not Specified | [6] |

| Fexofenadine | 10 | Not Specified | [6] |

Ki (Inhibitory constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Parameters of Levocetirizine

| Parameter | Value | Species | Reference |

| Bioavailability | >70% | Human | [7] |

| Tmax (Time to peak concentration) | ~1.0 hour | Human | [4] |

| Cmax (Peak plasma concentration) | 257 ng/mL (10 mg dose) | Human | [4] |

| Protein Binding | 93-96% | Human | [4] |

| Volume of Distribution (Vd) | 0.41 L/kg | Human | [6] |

| Elimination Half-life (t1/2) | ~8.3 hours | Human | [4] |

| Excretion | 70-85% unchanged in urine | Human | [4] |

Table 3: Pharmacokinetic Parameters of Levocetirizine Derivatives (Prodrugs)

| Compound | Cmax (ng/mL) | Tmax (days) | AUC0-45d (h·ng/mL) | Species | Reference |

| Levocetirizine Decanoate (LCZ-D) | 13.95 | Not Specified | 6423.12 | Rat | Not Specified |

| Levocetirizine Laurate (LCZ-L) | 5.12 | Not Specified | 2109.22 | Rat | Not Specified |

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to the histamine H1 receptor.

References

- 1. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cetirizine - Wikipedia [en.wikipedia.org]

- 5. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jkscience.org [jkscience.org]

- 7. researchgate.net [researchgate.net]

In-Silico Prediction of Levocetirizine Amide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine that selectively antagonizes the peripheral histamine (B1213489) H1-receptor.[1] Its clinical efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established.[1][2] This technical guide explores the in-silico prediction of the bioactivity of a closely related derivative, Levocetirizine amide. While direct experimental data on Levocetirizine amide is limited, this document outlines a comprehensive in-silico workflow to predict its potential biological activity, drawing parallels with the known pharmacology of Levocetirizine. The guide provides detailed hypothetical experimental protocols and data presentation frameworks to facilitate further research and validation.

Introduction to Levocetirizine and its Amide Derivative

Levocetirizine is a selective antagonist of peripheral H1-receptors, exhibiting high affinity for these receptors and low affinity for other receptors like muscarinic, serotonin, or alpha-adrenergic receptors.[1] This selectivity contributes to its favorable side-effect profile compared to first-generation antihistamines.[3] The primary mechanism of action involves the blockade of histamine-induced allergic responses.[2]

Levocetirizine amide is a derivative of Levocetirizine where the carboxylic acid group is replaced by an amide group. This structural modification can significantly alter the physicochemical properties of the molecule, including its polarity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. In-silico methods provide a powerful and cost-effective approach to predict these potential changes and guide further experimental investigation.

Predicted Bioactivity of Levocetirizine Amide: An In-Silico Approach

Due to the absence of specific published bioactivity studies on Levocetirizine amide, this section outlines a hypothetical in-silico workflow to predict its interaction with the primary target of Levocetirizine, the histamine H1-receptor.

Molecular Modeling and Ligand Preparation

The initial step involves the generation of a 3D structure of Levocetirizine amide. This can be achieved using molecular modeling software such as ChemDraw or by retrieving the structure from chemical databases like PubChem (CID: 11538302).[4] The ligand structure is then prepared for docking by assigning correct atom types, adding hydrogen atoms, and minimizing its energy to obtain a stable conformation.

Protein Preparation

A high-resolution 3D crystal structure of the human histamine H1-receptor is required. A suitable structure can be obtained from the Protein Data Bank (PDB). The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The binding site of the receptor is then defined based on the co-crystallized ligand or known binding pockets.

Molecular Docking Simulation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5] Using software like AutoDock, Glide, or GOLD, Levocetirizine amide can be docked into the active site of the H1-receptor. The docking algorithm samples various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

Predicted Interactions: Based on the docking of Levocetirizine to the H1 receptor, it is anticipated that the diphenylmethylpiperazine moiety of Levocetirizine amide will form crucial hydrophobic and van der Waals interactions with the receptor's binding pocket. The modification of the carboxylic acid to an amide group may alter the hydrogen bonding network. While Levocetirizine's carboxylate group is predicted to form a salt bridge with a lysine (B10760008) residue, the amide group of the derivative could potentially form hydrogen bonds with different residues in the active site.

Binding Affinity Prediction

The docking scores provide an estimation of the binding affinity (e.g., in kcal/mol). These scores can be compared to the docking score of Levocetirizine to predict whether the amide derivative has a potentially higher or lower affinity for the H1-receptor.

ADMET Prediction

In-silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Levocetirizine amide. Software and web servers like SwissADME or pkCSM can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Quantitative Data Summary

As there is no direct experimental data for Levocetirizine amide, the following table presents the known pharmacokinetic parameters of Levocetirizine for comparative purposes. A similar table would be populated with predicted and subsequently experimentally determined values for Levocetirizine amide.

| Parameter | Levocetirizine | Levocetirizine Amide (Predicted) |

| Molecular Weight ( g/mol ) | 388.9 | 387.9 |

| LogP | ~3.1 | To be predicted |

| H-bond Donors | 1 | To be predicted |

| H-bond Acceptors | 5 | To be predicted |

| Oral Bioavailability | High | To be predicted |

| Protein Binding (%) | ~91.9 - 96.1[6] | To be predicted |

| Half-life (hours) | ~7.05 - 8[1][6] | To be predicted |

| Metabolism | Minimal[1][2] | To be predicted |

| Excretion | Primarily renal[1][2] | To be predicted |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be necessary to validate the in-silico predictions and determine the actual bioactivity of Levocetirizine amide.

Histamine H1-Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Levocetirizine amide for the human histamine H1-receptor.

Methodology:

-

Membrane Preparation: Human histamine H1-receptor expressing cells (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: The receptor membranes are incubated with a known concentration of a radiolabeled H1-receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (Levocetirizine amide).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In-vitro Histamine-induced Guinea Pig Ileum Contraction Assay

Objective: To assess the functional antagonist activity of Levocetirizine amide at the H1-receptor.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Contraction Measurement: The contractions of the ileum are recorded isometrically using a force transducer.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve for histamine is established.

-

Antagonist Incubation: The tissue is incubated with a specific concentration of Levocetirizine amide for a defined period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift of the histamine concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency.

In-vivo Mouse Model of Allergic Rhinitis

Objective: To evaluate the in-vivo efficacy of Levocetirizine amide in a model of allergic rhinitis.

Methodology:

-

Sensitization: Mice are sensitized with an allergen (e.g., ovalbumin) along with an adjuvant.

-

Drug Administration: Sensitized mice are treated with Levocetirizine amide or a vehicle control at various doses via oral gavage.

-

Allergen Challenge: After drug administration, the mice are challenged intranasally with the allergen.

-

Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for a specific period after the challenge.

-

Bronchoalveolar Lavage (BAL): At the end of the experiment, BAL is performed to collect fluid from the lungs.

-

Cell Counting and Cytokine Analysis: The number of inflammatory cells (e.g., eosinophils) in the BAL fluid is counted, and the levels of inflammatory cytokines (e.g., IL-4, IL-5) are measured by ELISA.

-

Data Analysis: The reduction in allergic symptoms and inflammatory markers in the drug-treated group is compared to the control group.

Visualizations

Signaling Pathway of Histamine H1-Receptor

Caption: Predicted mechanism of action of Levocetirizine amide on the H1-receptor signaling pathway.

In-Silico Bioactivity Prediction Workflow

Caption: Workflow for in-silico prediction and experimental validation of Levocetirizine amide bioactivity.

Conclusion

This technical guide provides a comprehensive framework for the in-silico prediction of Levocetirizine amide's bioactivity, primarily focusing on its potential as a histamine H1-receptor antagonist. The outlined computational workflow, from molecular modeling to ADMET prediction, offers a rational approach to generate initial hypotheses about the compound's efficacy and safety profile. The detailed experimental protocols provide a clear path for the validation of these in-silico findings. While the bioactivity of Levocetirizine amide remains to be experimentally determined, the methodologies described herein offer a robust starting point for its investigation and potential development as a novel therapeutic agent.

References

- 1. Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure-based virtual screening for novel fragment-like ligands of the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Levocetirizine Amide: A Versatile Scaffold for the Development of Novel Compounds

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine, is a potent second-generation histamine (B1213489) H1 receptor antagonist widely used in the treatment of allergic conditions. Its synthesis often proceeds through a key intermediate, 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, commonly known as levocetirizine amide. While typically hydrolyzed to the parent carboxylic acid during manufacturing, the amide functional group presents a valuable, yet underexplored, starting point for the synthesis of novel compounds with potentially enhanced or entirely new pharmacological profiles.

This technical guide provides a comprehensive overview of levocetirizine amide as a starting material. It details the synthesis of the amide itself, explores strategies for its chemical modification, and presents a framework for designing novel derivatives such as prodrugs and bioisosteres to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of Levocetirizine Amide

The primary route to levocetirizine amide involves the N-alkylation of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable 2-carbon synthon bearing a terminal acetamide (B32628) group. The most common and well-documented method utilizes 2-chloroethoxy acetamide.

General Synthetic Pathway

The synthesis is typically a two-step process starting from the commercially available chiral piperazine (B1678402) derivative.

Caption: Synthesis and conventional hydrolysis of levocetirizine amide.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from patent literature.[1][2]

Materials:

-

(-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine

-

2-Chloroethoxy acetamide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: A stirred reactor is charged with (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine, toluene, and anhydrous potassium carbonate.

-

Addition of Alkylating Agent: 2-Chloroethoxy acetamide is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux (approximately 110-120°C) and maintained for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with toluene or ethyl acetate.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude levocetirizine amide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Levocetirizine Amide as a Progenitor for Novel Compounds

While the amide is typically seen as a transient intermediate, its chemical functionality provides a handle for creating new molecular entities. The primary amide can be N-substituted, reduced, or completely replaced with bioisosteric groups to alter the compound's properties.

Strategy 1: Prodrug Development

A prodrug strategy can be employed to improve pharmacokinetic properties such as duration of action. While direct derivatization of levocetirizine amide is not widely reported, a study on the esterification of the parent levocetirizine drug to create long-acting injectable prodrugs provides a valuable template for what could be achieved.[3][4] This approach modifies the terminal functional group to control the rate of release of the active parent drug.

Example: Synthesis of Levocetirizine Ester Prodrugs [3][4]

This example demonstrates the feasibility of modifying the levocetirizine scaffold to achieve a long-acting formulation.

Caption: Workflow for synthesizing long-acting levocetirizine ester prodrugs.

Experimental Protocol (Fischer Esterification): [3]

-

Reaction: Levocetirizine dihydrochloride (11 mmol) is mixed with the corresponding alkyl alcohol (e.g., decanol, 3 eq.), sulfuric acid (0.2 mL), and tetrahydrofuran (B95107) (THF) in a round-bottom flask.

-

Heating: The mixture is stirred and heated to 90°C overnight.

-

Neutralization: After cooling, ethyl acetate is added, and the mixture is neutralized with a saturated sodium bicarbonate solution.

-

Extraction & Purification: The product is extracted and purified using standard organic chemistry techniques.

Quantitative Data Summary: Pharmacokinetics of Ester Prodrugs [4]

The following table summarizes the pharmacokinetic parameters of the synthesized levocetirizine prodrugs in rats, demonstrating the successful modulation of the drug's release profile.

| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (days) | AUC₀₋₄₅d (h·ng/mL) | Half-life (t₁/₂) (days) |

| LCZ-Decanoate | 13.95 | 1.0 | 6423.12 | 14.80 |

| LCZ-Laurate | 5.12 | 1.0 | 2109.22 | 12.16 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve.

Strategy 2: Bioisosteric Replacement of the Amide

Bioisosteric replacement is a key strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, or alter physicochemical properties without losing the desired biological activity.[5][6] The primary amide of levocetirizine amide is an excellent candidate for such modification.

Caption: Bioisosteric replacement strategies for the amide group.

Potential Novel Compounds and Synthetic Approaches:

-

N-Substituted Amides: The primary amide can be alkylated or acylated to explore structure-activity relationships. Standard N-alkylation protocols using an alkyl halide and a base can be employed.

-

1,2,3-Triazoles: Known for their metabolic stability, a 1,2,3-triazole can replace the amide group. This would involve converting the amide to a nitrile, followed by reduction to an amine, diazotization to an azide, and finally a "click" reaction (copper-catalyzed azide-alkyne cycloaddition) with a suitable alkyne.

-

Oxadiazoles: These heterocycles are excellent mimics of the amide bond's electronic and steric properties.[7] Synthesis could proceed by converting the amide to an N-acyl-N'-aroylhydrazine, followed by cyclization.

-

Trifluoroethylamine: This motif enhances metabolic stability and modulates basicity.[5] It can be introduced by reducing the amide to the corresponding amine, followed by trifluoroethylation.

Potential Signaling Pathways and Mechanisms of Action

Levocetirizine's primary mechanism of action is the potent and selective inverse agonism of the histamine H1 receptor. Novel compounds derived from levocetirizine amide would first be evaluated for their H1 receptor affinity. However, modifications to the core structure could lead to compounds with altered selectivity or novel activities.

-

Enhanced H1 Affinity/Selectivity: Modifications could optimize interactions with the H1 receptor binding pocket.

-

Modulation of Anti-inflammatory Effects: Levocetirizine exhibits anti-inflammatory properties beyond H1 antagonism. Novel derivatives could be screened for their effects on inflammatory mediators and cellular adhesion molecules.

-

Novel Targets: Significant structural changes, such as the introduction of new heterocyclic systems, could lead to compounds with activity at other G-protein coupled receptors (GPCRs) or ion channels, opening avenues for drug repurposing.

Conclusion

Levocetirizine amide, while traditionally viewed as a simple intermediate, holds significant potential as a versatile starting material for medicinal chemistry campaigns. By applying established strategies such as prodrug design and bioisosteric replacement, researchers can develop novel compounds with modulated pharmacokinetics and potentially new pharmacological activities. The synthetic accessibility of the amide and the rich chemistry of the amide functional group make it an attractive scaffold for innovation in drug discovery. Further exploration in this area is warranted to unlock the full potential of this valuable chemical entity.

References

- 1. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 2. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Methodological & Application

Application Note: Quantification of Levocetirizine Amide using a Validated RP-HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] During the synthesis and storage of Levocetirizine, various related substances and potential impurities can form. One such critical process-related impurity and potential degradant is Levocetirizine amide. The quantification of Levocetirizine amide is essential for ensuring the quality, safety, and efficacy of Levocetirizine drug substances and products.

This application note provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Levocetirizine amide. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Principle

The method separates Levocetirizine amide from Levocetirizine and other related impurities using a C18 stationary phase. The separation is achieved through an isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The quantification is performed using a UV detector at a wavelength where Levocetirizine amide exhibits significant absorbance. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Materials and Reagents

-

Reference Standards: Levocetirizine Amide Certified Reference Material (CRM), Levocetirizine Dihydrochloride USP Reference Standard.

-

Chemicals: Potassium dihydrogen orthophosphate (AR grade), Orthophosphoric acid (AR grade), Sodium hydroxide (B78521) (AR grade), Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).

-

Instrumentation: HPLC system with a UV-Vis detector or a Photodiode Array (PDA) detector, analytical balance, pH meter, sonicator, and volumetric glassware.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][4]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Levocetirizine amide.

Caption: Experimental workflow for Levocetirizine amide quantification.

Detailed Experimental Protocols

Preparation of Mobile Phase and Diluent

-

Buffer Preparation (pH 6.0): Dissolve 4.08 g of potassium dihydrogen orthophosphate in 600 mL of HPLC grade water. Adjust the pH to 6.0 with a 10% sodium hydroxide solution.

-

Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 58:42 (v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

-

Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

Preparation of Standard Solutions

-

Standard Stock Solution (A): Accurately weigh and transfer about 25 mg of Levocetirizine Amide CRM into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

-

Working Standard Solution (B): Transfer 1.0 mL of the Standard Stock Solution (A) into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 50 µg/mL.

Preparation of Sample Solutions

-

Levocetirizine Drug Substance: Accurately weigh about 50 mg of the Levocetirizine drug substance into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

-

Levocetirizine Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Levocetirizine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Buffer (pH 6.0) : Acetonitrile (58:42, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm[1][2][6] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[1] |

| Run Time | Approximately 15 minutes (or until all related peaks have eluted) |

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity